molecular formula C14H16BrN3OS B2483877 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897473-97-1

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Katalognummer: B2483877
CAS-Nummer: 897473-97-1
Molekulargewicht: 354.27
InChI-Schlüssel: DLXARWSOUGLDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic small molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position, linked to a piperazine ring via a propan-1-one bridge. This compound’s design aligns with trends in medicinal chemistry, where brominated heterocycles are leveraged for enhanced binding affinity and metabolic stability .

Eigenschaften

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXARWSOUGLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave irradiation or one-pot multicomponent reactions .

Analyse Chemischer Reaktionen

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as piperidine, and controlled temperatures ranging from -10°C to room temperature .

Wirkmechanismus

The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Benzothiazole and Benzothiophene Derivatives

Compound 7e (1-(benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one):

  • Structural Differences : Replaces the benzothiazole group with benzothiophene and includes a pyridyl-piperazine moiety.
  • Pharmacological Activity : Exhibited 60% inhibition of [³H]-8-OH-DPAT binding, with an IC₅₀ of 2.50 µM and Ki of 2.30 µM, suggesting moderate serotonergic activity .

AP-238 (1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one):

  • Structural Differences : Features a cinnamyl group and dimethylpiperazine instead of bromobenzothiazole.
  • Regulatory Context : Listed in legislative documents as a controlled substance, highlighting structural modifications that influence legal classification .

Piperazine-Modified Compounds

Compound from (1-(4-(3-methoxyphenyl)piperazin-1-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one):

  • Structural Modifications : Incorporates a 3-methoxyphenyl group on piperazine and a trifluoromethylpyridylsulfonyl substituent.
  • Synthesis: Achieved 97.5% yield with >97% HPLC purity, indicating efficient synthetic routes for piperazine-propanone hybrids .

MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one):

  • Structural Features : Includes a thiophene-thioether linkage and trifluoromethylphenyl group.
  • Relevance : Demonstrates the versatility of propan-1-one derivatives in accommodating diverse substituents for targeted activity .

Heterocyclic Hybrids with Drug-Likeness Profiles

Benzimidazole-Oxadiazole Hybrids (4a-l) :

  • Structural Core : Combines benzimidazole and oxadiazole rings with a propan-1-one linker.
  • Drug-Likeness: Molecular weight: 330–450 Da (within Lipinski’s limits). Hydrogen bond donors/acceptors: 1–3 (compliant for most compounds). Topological polar surface area (TPSA): 87.92–139.45 Ų, suggesting moderate oral bioavailability .
  • Comparison: The benzothiazole-piperazine-propanone structure may exhibit superior solubility compared to these hybrids due to lower TPSA.

Brominated Analogs and Crystallographic Insights

3-Bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one:

  • Structural Similarity: Shares the bromopropanoyl-piperazine motif but lacks the benzothiazole group.

Data Table: Key Attributes of Compared Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀/Ki) Synthesis Yield/Purity Drug-Likeness (TPSA, MW)
Target Compound Benzothiazole-piperazine 6-Bromo, propan-1-one N/A N/A Estimated MW: ~420 Da
7e () Benzothiophene-piperazine Pyridyl-piperazine IC₅₀ = 2.50 µM N/A TPSA: ~75 Ų
Compound from Piperazine-propanone 3-Methoxyphenyl, trifluoromethylpyridyl N/A 97.5%, >97% HPLC MW: ~500 Da, TPSA: ~90 Ų
Benzimidazole-Oxadiazole (4a-l) Benzimidazole-oxadiazole Methyl-substituted oxadiazole N/A N/A MW: 330–450 Da, TPSA: 88–139 Ų

Biologische Aktivität

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound belonging to the class of benzothiazole derivatives. This compound features both a benzothiazole moiety and a piperazine structure, which are known for their diverse biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

The biological activity of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is primarily attributed to its structural components:

Benzothiazole Moiety:
Benzothiazole derivatives have been widely studied for their ability to interact with various biological targets. They often exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects. The presence of the bromo substituent enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy.

Piperazine Structure:
Piperazine derivatives are known for their role as central nervous system agents. They can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent studies have evaluated various benzothiazole-piperazine hybrids for their biological activities:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibition10.87
Compound BAβ Aggregation Inhibition5.24
Compound CAntioxidant ActivityN/A

These findings highlight the potential of benzothiazole-piperazine derivatives in treating neurodegenerative conditions through multiple mechanisms.

Case Studies

Case Study 1: Multifunctional Agents Against Alzheimer's Disease
A study synthesized a series of benzothiazole-piperazine hybrids that showed promising results in inhibiting AChE and reducing Aβ aggregation. These compounds were designed to target multiple factors involved in Alzheimer's pathogenesis, demonstrating a polypharmacological approach that could enhance therapeutic outcomes .

Case Study 2: Anticancer Properties
Another investigation into similar compounds revealed that certain benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting potential applications in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.